molecular formula C19H20N2O5 B11044455 2-methoxy-5-[5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]phenol

2-methoxy-5-[5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]phenol

Cat. No.: B11044455
M. Wt: 356.4 g/mol
InChI Key: OQOVEJXVDPCNHP-UHFFFAOYSA-N
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Description

2-Methoxy-5-[5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]phenol: TMP (Trimethoxyphenyl), is a pharmacophore found in various biologically active molecules. It plays a crucial role in the molecular structures of both natural products and synthetic compounds. TMP has been incorporated into several therapeutically interesting drugs, including colchicine (an anti-gout agent), podophyllotoxin (used for treating external genital warts), and trimetrexate (a dihydrofolate reductase inhibitor). Additionally, TMP is present in drug candidates like combretastatin derivatives, potent microtubule-targeting agents .

Preparation Methods

Synthetic Routes::

  • TMP can be synthesized through various routes, including condensation reactions and cyclizations.
  • One common method involves the reaction of 3,4,5-trimethoxybenzaldehyde with 2-hydroxyacetophenone under acidic conditions.
  • Another approach is the cyclization of 2-methoxy-4,5-dihydroxybenzaldehyde with hydrazine hydrate to form the pyrazole ring.
Industrial Production::
  • Industrial-scale production methods typically involve efficient synthetic routes to achieve high yields.

Chemical Reactions Analysis

TMP undergoes several types of reactions:

    Oxidation: TMP can be oxidized to form quinones or other derivatives.

    Reduction: Reduction of TMP leads to various intermediates.

    Substitution: TMP-containing compounds participate in substitution reactions.

    Common Reagents and Conditions: Reagents like hydrogen peroxide, reducing agents, and Lewis acids are commonly used.

    Major Products: These reactions yield diverse products, including derivatives with altered bioactivity.

Scientific Research Applications

TMP-bearing compounds find applications across various fields:

    Anti-Cancer Effects: Inhibiting tubulin, heat shock protein 90 (Hsp90), and other targets.

    Anti-Fungal and Anti-Bacterial Properties: Effective against Helicobacter pylori and Mycobacterium tuberculosis.

    Antiviral Activity: Potential against AIDS, hepatitis C, and influenza viruses.

    Anti-Parasitic Agents: Efficacy against Leishmania, Malaria, and Trypanosoma.

    Anti-Inflammatory, Anti-Alzheimer, Anti-Depressant, and Anti-Migraine Properties: Expanding therapeutic scope.

Mechanism of Action

  • TMP likely exerts its effects by interacting with specific molecular targets and pathways.
  • Further research is needed to fully elucidate its precise mechanism.

Comparison with Similar Compounds

  • TMP’s uniqueness lies in its diverse bioactivity and multi-target effects.
  • Similar compounds include colchicine, podophyllotoxin, and combretastatin derivatives.

Properties

Molecular Formula

C19H20N2O5

Molecular Weight

356.4 g/mol

IUPAC Name

2-methoxy-5-[5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]phenol

InChI

InChI=1S/C19H20N2O5/c1-23-15-6-5-11(7-14(15)22)13-10-20-21-18(13)12-8-16(24-2)19(26-4)17(9-12)25-3/h5-10,22H,1-4H3,(H,20,21)

InChI Key

OQOVEJXVDPCNHP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(NN=C2)C3=CC(=C(C(=C3)OC)OC)OC)O

Origin of Product

United States

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